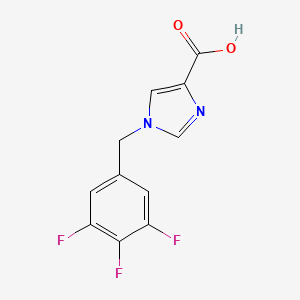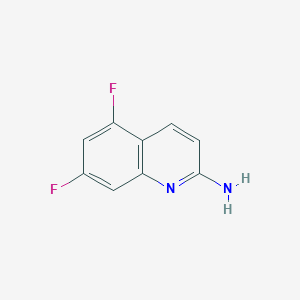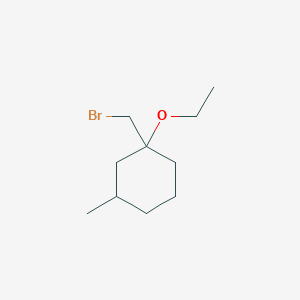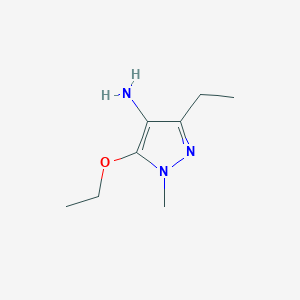
3-(Dimethylamino)propane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H12ClNO2S. It is known for its reactivity and is used in various chemical synthesis processes. This compound is often utilized in the preparation of other chemical entities due to its functional groups, which allow it to participate in a variety of chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)propane-1-sulfonyl chloride typically involves the reaction of 3-(dimethylamino)propanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The general reaction can be represented as follows:
3-(Dimethylamino)propanol+Chlorosulfonic acid→3-(Dimethylamino)propane-1-sulfonyl chloride+HCl+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dimethylamino)propane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form 3-(dimethylamino)propane-1-sulfonamide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Hydrolysis Conditions: Typically carried out in aqueous media, often with a base to neutralize the hydrochloric acid formed.
Reduction Conditions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for the reduction of the sulfonyl chloride group.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonate esters, and sulfonate thioesters can be formed.
Hydrolysis Product: 3-(Dimethylamino)propane-1-sulfonic acid.
Reduction Product: 3-(Dimethylamino)propane-1-sulfonamide.
Wissenschaftliche Forschungsanwendungen
3-(Dimethylamino)propane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Wirkmechanismus
The mechanism of action of 3-(dimethylamino)propane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent, transferring the sulfonyl group to the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Dimethylamino)propane-1-sulfonic acid: The hydrolysis product of 3-(dimethylamino)propane-1-sulfonyl chloride.
3-(Dimethylamino)propane-1-sulfonamide: The reduction product of this compound.
1-Propanesulfonyl chloride: A related compound with a similar sulfonyl chloride functional group but lacking the dimethylamino substituent.
Uniqueness
This compound is unique due to the presence of both the dimethylamino and sulfonyl chloride functional groups. This combination imparts distinct reactivity, making it a versatile reagent in organic synthesis. The dimethylamino group can also influence the compound’s solubility and reactivity, differentiating it from other sulfonyl chlorides.
Eigenschaften
Molekularformel |
C5H12ClNO2S |
|---|---|
Molekulargewicht |
185.67 g/mol |
IUPAC-Name |
3-(dimethylamino)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C5H12ClNO2S/c1-7(2)4-3-5-10(6,8)9/h3-5H2,1-2H3 |
InChI-Schlüssel |
NNMNSJXDCAKREI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromobenzo[b]thiophen-5-amine](/img/structure/B13319069.png)

![(4S)-4-[(3-fluorophenyl)methyl]-L-Proline](/img/structure/B13319096.png)
![3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine](/img/structure/B13319102.png)
![6-[(Pent-4-yn-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13319110.png)



![6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13319123.png)




